4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
CAS No.: 57931-81-4
Cat. No.: VC3282569
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57931-81-4 |
|---|---|
| Molecular Formula | C11H9NO4 |
| Molecular Weight | 219.19 g/mol |
| IUPAC Name | 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)9(13)8(10(12)14)11(15)16/h2-5,13H,1H3,(H,15,16) |
| Standard InChI Key | RDXOTRDYNZHUNL-UHFFFAOYSA-N |
| SMILES | CN1C2=CC=CC=C2C(=C(C1=O)C(=O)O)O |
| Canonical SMILES | CN1C2=CC=CC=C2C(=C(C1=O)C(=O)O)O |
Introduction
Chemical Structure and Properties
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is characterized by a quinoline core structure with specific functional groups that contribute to its biological activity. The compound features a hydroxyl group at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position of the quinoline scaffold.
Fundamental Chemical Properties
The compound possesses several key chemical identifiers and properties that are essential for understanding its behavior in various biological and chemical systems:
| Property | Value |
|---|---|
| IUPAC Name | 4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylic acid |
| CAS Registry Number | 57931-81-4 |
| Molecular Formula | C11H9NO4 |
| Molecular Weight | 219.19 g/mol |
| InChI | InChI=1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)9(13)8(10(12)14)11(15)16/h2-5,13H,1H3,(H,15,16) |
| InChI Key | RDXOTRDYNZHUNL-UHFFFAOYSA-N |
| Typical Purity | 95% |
The structure features a quinoline ring system with a carbonyl group at position 2, a hydroxyl group at position 4, and a carboxylic acid moiety at position 3, along with an N-methyl substitution.
Physical Properties and Stability
The physical properties of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid influence its behavior in various research applications. While specific empirical data for this exact compound is limited in the provided sources, quinoline derivatives of this class typically exhibit:
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Limited water solubility
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Higher solubility in organic solvents such as DMSO, methanol, and ethanol
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Moderate to good stability under standard laboratory conditions
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Sensitivity to extreme pH conditions that may affect the carboxylic acid functional group
Structural Comparison with Related Compounds
Understanding the structural relationships between 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its derivatives provides valuable insight into structure-activity relationships that inform research applications.
Comparison with Similar Quinoline Derivatives
The table below compares the structural and chemical properties of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with related compounds:
| Property | 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | 4-HYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-QUINOLINE-3-CARBOXYLIC ACID (2-AMINO-PHENYL)-AMIDE |
|---|---|---|---|
| Molecular Formula | C11H9NO4 | C11H9NO3 | C17H15N3O3 |
| Molecular Weight | 219.19 g/mol | 203.19 g/mol | 309.32 g/mol |
| Position of Carboxyl Group | 3-position | 4-position | 3-position (as amide) |
| Additional Functional Groups | 4-hydroxy | None | 4-hydroxy, 2-aminophenyl amide |
| CAS Number | 57931-81-4 | 62542-44-3 | 151449-78-4 |
The structural variations between these compounds significantly impact their biological activities and potential applications .
Synthesis Methods
Several synthetic approaches can be employed to obtain 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, drawing from established methods used for similar quinoline derivatives.
Advanced Synthesis Techniques
Modern synthetic approaches may employ:
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Microwave-assisted synthesis to optimize yields and reduce reaction times
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Green chemistry methodologies to minimize environmental impact
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Catalytic methods to improve selectivity and efficiency
For the related compound 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid, the synthesis involves the cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions. Similar approaches, with appropriate modifications to achieve the desired substitution pattern, could be applied to synthesize 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Biological Activities and Mechanisms of Action
Research into quinoline derivatives has revealed several important biological activities that may be relevant to 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Antiviral Properties
Recent studies have highlighted the antiviral potential of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline derivatives against Hepatitis B Virus (HBV) in vitro, suggesting potential applications in antiviral drug development. The mechanisms may involve:
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Interference with viral replication machinery
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Inhibition of viral protein synthesis
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Disruption of viral assembly processes
Structure-Activity Relationship Analysis
Understanding the relationship between the chemical structure of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its biological activity provides valuable insights for drug design and optimization.
Key Structural Features Influencing Activity
The biological activities of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid are likely influenced by several key structural features:
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Quinoline Core: Provides a rigid scaffold that can interact with various biological targets
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Hydroxyl Group at Position 4: May facilitate hydrogen bonding with target proteins
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Carboxylic Acid at Position 3: Offers potential for ionic interactions and additional hydrogen bonding
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N-Methyl Substitution: Influences the electronic properties and lipophilicity of the molecule
Comparison of Activity with Structural Analogs
The relationship between structural modifications and biological activity can be observed by comparing 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with its analogs:
| Structural Modification | Potential Impact on Biological Activity |
|---|---|
| Position of carboxylic group (3 vs. 4) | Alters binding orientation and interaction with target proteins |
| Presence/absence of 4-hydroxyl group | Affects hydrogen bonding capacity and water solubility |
| N-alkylation (methyl vs. other groups) | Influences lipophilicity and membrane permeability |
| Conversion of carboxylic acid to amide | Changes pharmacokinetic properties and target selectivity |
Research Applications and Future Perspectives
4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid offers several promising research applications based on its chemical properties and potential biological activities.
Pharmaceutical Research
The compound shows promise in several pharmaceutical research areas:
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Antiviral Drug Development: The observed activity against HBV suggests potential applications in developing novel antiviral therapies.
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Antimicrobial Research: Based on the activities of similar compounds, it may serve as a lead compound for new antimicrobial agents.
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Anticancer Drug Discovery: The structural features that enable interactions with various biological targets make it a candidate for anticancer drug development.
Synthetic Building Block
The functional groups present in 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid make it valuable as a synthetic building block:
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Carboxylic Acid Derivatization: Enabling the synthesis of esters, amides, and other functional derivatives
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Hydroxyl Group Modifications: Allowing for the creation of ethers, esters, and other oxygen-containing derivatives
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Scaffold for Library Development: Providing a core structure for creating diverse compound libraries for high-throughput screening
Future Research Directions
Several promising research directions for 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid include:
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Comprehensive Structure-Activity Relationship Studies: Developing a detailed understanding of how structural modifications affect biological activity
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Target Identification and Validation: Determining the specific molecular targets responsible for observed biological effects
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Formulation Development: Exploring strategies to overcome potential solubility challenges for pharmaceutical applications
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Combination Studies: Investigating synergistic effects when combined with existing therapeutic agents
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